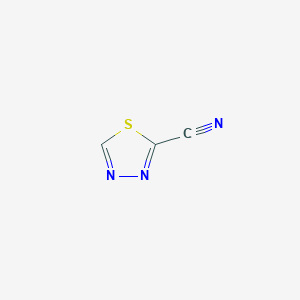

1,3,4-Thiadiazole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C3HN3S |

|---|---|

Poids moléculaire |

111.13 g/mol |

Nom IUPAC |

1,3,4-thiadiazole-2-carbonitrile |

InChI |

InChI=1S/C3HN3S/c4-1-3-6-5-2-7-3/h2H |

Clé InChI |

NJWGUPLVIDWSKX-UHFFFAOYSA-N |

SMILES canonique |

C1=NN=C(S1)C#N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,3,4 Thiadiazole 2 Carbonitrile and Its Analogs

Direct Synthesis Strategies for 1,3,4-Thiadiazole-2-carbonitrile

The direct synthesis of this compound can be approached through two primary routes: the cyclization of precursors already containing the carbonitrile moiety and the introduction of the nitrile group after the formation of the thiadiazole ring.

Cyclization Reactions Involving Carbonitrile Precursors

The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of precursors that already possess a nitrile group. One such method involves the [3+2] cyclization of strained cyclic triphosphanes with nitriles in the presence of an acid. nih.gov This approach, while not specific to thiadiazoles, demonstrates the principle of incorporating a nitrile-containing starting material into a heterocyclic ring system.

Introduction of the Nitrile Group via Post-Cyclization Functionalization

An alternative strategy involves the formation of the 1,3,4-thiadiazole (B1197879) ring first, followed by the introduction of the nitrile group. This can be accomplished through various functional group transformations. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can react with cyanogen (B1215507) bromide. thieme-connect.de This reaction initially occurs at the N3 position of the thiadiazole ring, forming an imino derivative. Subsequent heating can cause the nitrile group to migrate to the exocyclic nitrogen, although this is not a direct route to 2-carbonitrile. thieme-connect.de

Precursor-Based Cyclization Approaches to 1,3,4-Thiadiazoles

A predominant and versatile method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of various precursors, with thiosemicarbazide-mediated routes being particularly prominent. sbq.org.brnih.govbu.edu.egptfarm.plekb.egnih.govnih.govorganic-chemistry.orgencyclopedia.pub

Thiosemicarbazide-Mediated Cyclocondensation Routes

Thiosemicarbazide (B42300) and its derivatives are fundamental building blocks in the synthesis of 1,3,4-thiadiazoles. sbq.org.brnih.govbu.edu.egptfarm.plekb.egnih.govnih.govorganic-chemistry.orgencyclopedia.pub These reactions typically involve the condensation of thiosemicarbazide with a suitable carbon source, leading to the formation of the five-membered heterocyclic ring.

A widely employed method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the condensation of thiosemicarbazide with carboxylic acids or their derivatives. nih.govptfarm.plekb.egnih.gov This reaction is often facilitated by a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride, to promote the cyclization. bu.edu.egptfarm.plekb.egencyclopedia.pubjocpr.com The mechanism generally starts with a nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration and subsequent intramolecular cyclization. sbq.org.br

The reaction conditions can be tailored to achieve desired products. For example, the reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) offers a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives. encyclopedia.pub Microwave irradiation has also been utilized to accelerate these acid-catalyzed cyclizations, often leading to improved yields and shorter reaction times. bu.edu.eg

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Thiosemicarbazide, Carboxylic Acid | Concentrated H₂SO₄, reflux | 2,5-Disubstituted-1,3,4-thiadiazole | ekb.eg |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphoric Acid (PPA) | 2,5-Disubstituted-1,3,4-thiadiazole | bu.edu.eg |

| Thiosemicarbazide, Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide, Benzoic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | encyclopedia.pub |

| Acylthiosemicarbazides | Acetic Anhydride | 1,3,4-Thiadiazole derivatives | nih.gov |

Carbon disulfide serves as a valuable one-carbon component in the synthesis of 1,3,4-thiadiazole derivatives. The reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as anhydrous sodium carbonate or potassium hydroxide, followed by acidification, yields 5-amino-1,3,4-thiadiazole-2-thiol. chemmethod.comaip.orgirjmets.com This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate.

Other carbon sources can also be employed. For instance, aromatic and heterocyclic amines can be treated with carbon disulfide in ammonium (B1175870) hydroxide, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form thiosemicarbazides, which can then be cyclized. jocpr.com

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Thiosemicarbazide, Carbon Disulfide | Anhydrous Sodium Carbonate, Ethanol (B145695), reflux; then HCl | 5-Amino-1,3,4-thiadiazole-2-thiol | chemmethod.comaip.orgirjmets.com |

| Amines, Carbon Disulfide | NH₄OH; then Hydrazine Hydrate | Thiosemicarbazides (precursors to thiadiazoles) | jocpr.com |

| Arylamines, Carbon Disulfide | KOH; then Methyl Iodide; then Hydrazinolysis | 4-Arylthiosemicarbazides | researchgate.net |

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot protocols for synthesizing 1,3,4-thiadiazole derivatives have been developed.

A notable two-step, one-pot method involves the reaction of aryl hydrazides and aryl aldehydes. semanticscholar.orgelsevierpure.com Initially, an N-aroylhydrazone is formed, which then undergoes thionation and cyclization facilitated by Lawesson's reagent to produce 2,5-disubstituted-1,3,4-thiadiazoles in moderate to high yields (75-97%). semanticscholar.orgelsevierpure.com Another effective one-pot approach involves the condensation of carboxylic acids with thiosemicarbazide. encyclopedia.pubresearchgate.netnih.gov The use of polyphosphate ester (PPE) as a condensing agent avoids harsh and toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), making the process safer and more environmentally friendly. encyclopedia.pubresearchgate.netnih.gov This reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to yield the corresponding 2-amino-1,3,4-thiadiazole. encyclopedia.pubresearchgate.net Furthermore, a novel four-component, one-pot synthesis has been developed using primary amines, carbon disulfide, hydrazine, and acyl chlorides in water, affording 5-substituted-2-amino-1,3,4-thiadiazoles in good yields. nih.gov

Table 1: Comparison of Selected One-Pot Synthetic Protocols for 1,3,4-Thiadiazoles

| Starting Materials | Reagents/Catalysts | Key Features | Yield Range | Reference |

| Aryl Hydrazides, Aryl Aldehydes | Lawesson's Reagent, DMAP | Two-step, one-pot sequence | 75-97% | semanticscholar.orgelsevierpure.com |

| Carboxylic Acids, Thiosemicarbazide | Polyphosphate Ester (PPE) | Avoids toxic reagents (e.g., POCl₃) | Good | encyclopedia.pubresearchgate.netnih.gov |

| Primary Amines, Carbon Disulfide, Hydrazine, Acyl Chlorides | Water (solvent) | Four-component reaction in a green solvent | Medium to Good | nih.gov |

| Carboxylic Acid Hydrazides, Trimethylsilyl isothiocyanate (TMSNCS) | Acidic conditions | Mild conditions, in situ thiosemicarbazide formation | 71-87% | rsc.org |

Acylhydrazine-Based Methodologies

Acylhydrazines are versatile and widely used precursors for the synthesis of 1,3,4-thiadiazoles due to their inherent N-N-C=O linkage, which can be readily transformed into the core thiadiazole heterocycle. sbq.org.brnih.govnih.govlincoln.ac.uk

A primary route from acylhydrazines involves reaction with carbon-sulfur reagents, such as carbon disulfide (CS₂) or isothiocyanates. sbq.org.br The reaction of an acylhydrazine with CS₂ in a basic medium typically forms a potassium dithiocarbazinate salt, which upon acidification, undergoes cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol. sbq.org.br

Alternatively, acylhydrazines can react with isothiocyanates to form 1,4-disubstituted thiosemicarbazides. These intermediates are then cyclized under acidic or dehydrating conditions to furnish 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.br This method allows for the introduction of diverse substituents at the 2-amino position of the thiadiazole ring. sbq.org.br

Oxidative cyclization is another powerful strategy that often begins with intermediates derived from acylhydrazines. Typically, an acylhydrazine is first converted to a thiosemicarbazide, which then reacts with an aldehyde to form a thiosemicarbazone. These thiosemicarbazone intermediates are key substrates for oxidative ring closure. sbq.org.brunipa.it

Various oxidizing agents can effect this transformation. Molecular iodine (I₂) is a common and effective reagent for promoting the oxidative C-S bond formation in thiosemicarbazones, leading to 2-amino-substituted 1,3,4-thiadiazoles under metal-free conditions. nih.govnih.govfrontiersin.orgorganic-chemistry.orgresearchgate.net The reaction is often scalable and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net Metal salts are also employed as catalysts for this cyclization. For instance, copper(II) salts have been shown to mediate the unexpected cyclization of thiosemicarbazones to form 1,3,4-thiadiazoles. bohrium.comcolab.wsnih.gov Studies suggest the reaction may be initiated by the coordination of the metal cation to a nitrogen atom of the thiosemicarbazone, facilitating the ring-closing process. unipa.it

Table 2: Oxidizing Agents for Cyclization of Thiosemicarbazones

| Oxidizing Agent | Substrate | Key Features | Reference |

| Molecular Iodine (I₂) | Thiosemicarbazones | Metal-free, scalable, broad substrate scope | nih.govnih.govorganic-chemistry.orgresearchgate.net |

| Copper(II) salts (e.g., CuCl₂) | Thiosemicarbazones | Metal-mediated cyclization | bohrium.comcolab.wsnih.gov |

| Iron(III) chloride (FeCl₃) | Thiosemicarbazones | Oxidative cyclization to imino-1,3,4-thiadiazoles | unipa.itnih.gov |

Dithiocarbazate-Derived Synthetic Routes

Dithiocarbazates, typically prepared from the reaction of hydrazine with carbon disulfide in the presence of a base, serve as valuable precursors for 1,3,4-thiadiazoles. sbq.org.br The resulting hydrazinecarbodithioate can be reacted with various electrophiles to construct the thiadiazole ring. For example, reaction with an acyl chloride or a related acylating agent leads to the formation of an acyldithiocarbazate intermediate. This intermediate can then be cyclized, often under acidic conditions, to yield 5-substituted-1,3,4-thiadiazole-2-thiones. sbq.org.br

This methodology has been extended to solid-phase synthesis, where acyldithiocarbazate resins are employed. nih.gov This approach allows for the systematic construction of 1,3,4-thiadiazole libraries through selective, reagent-based cyclization, which is advantageous for combinatorial chemistry and drug discovery efforts. nih.gov

Transformations from 1,3,4-Oxadiazoles

The conversion of the 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole ring is a viable, albeit less common, synthetic strategy. sbq.org.br This transformation represents a bioisosteric replacement of an oxygen atom with a sulfur atom. sbq.org.br A direct conversion can be achieved by heating a 2,5-diaryl-1,3,4-oxadiazole with thiourea (B124793) in a solvent like tetrahydrofuran, yielding the corresponding 2,5-diaryl-1,3,4-thiadiazole in good yields (65-72%). tandfonline.com The proposed mechanism involves a nucleophilic attack by the sulfur atom of thiourea on the oxadiazole ring, leading to ring opening and subsequent recyclization with the elimination of urea. tandfonline.com

Traditional thionating agents, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, are also effective for this transformation, though they can sometimes require harsh reaction conditions. semanticscholar.orgnih.gov The reaction with Lawesson's reagent is often used to convert N,N'-diacylhydrazines (which can also be viewed as precursors to oxadiazoles) into 1,3,4-thiadiazoles. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener methods for preparing 1,3,4-thiadiazoles. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. researchgate.netnih.govjusst.orglbscpartur.co.inbohrium.comtandfonline.com One-pot syntheses of 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide can be completed in minutes under microwave irradiation, compared to several hours with traditional methods. lbscpartur.co.inbohrium.com

The use of elemental sulfur (S₈) as the sulfur source is another green innovation. nih.govnih.govlincoln.ac.ukrsc.orgwisdomlib.org Elemental sulfur is abundant, non-toxic, and odorless, making it an ideal alternative to hazardous sulfurating agents. nih.govlincoln.ac.uk A recently developed method achieves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide (B99878) (Na₂S) under mild, room-temperature conditions, demonstrating broad functional group tolerance and scalability. nih.govnih.govlincoln.ac.uk

Performing reactions in environmentally benign solvents like water is a cornerstone of green chemistry. A four-component, one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been successfully carried out in water, avoiding the use of volatile organic solvents. nih.gov Additionally, replacing toxic and corrosive reagents like POCl₃ with milder alternatives such as polyphosphate ester (PPE) contributes to a more sustainable process. encyclopedia.pubresearchgate.netnih.gov

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental and practical advantages, including reduced waste, lower costs, and often, shorter reaction times and higher yields. One notable solvent-free approach for the synthesis of 1,3,4-thiadiazole derivatives involves the grinding of reactants. For instance, a series of novel 1,3,4-thiadiazoles has been synthesized by the reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with various hydrazonoyl halides at room temperature using a grinding method. nih.gov This technique avoids the use of conventional, often hazardous, solvents and simplifies the work-up procedure.

Catalytic Systems in Thiadiazole Synthesis

The use of catalytic systems can dramatically improve the efficiency and selectivity of chemical transformations. In the synthesis of 1,3,4-thiadiazoles, both acid and metal catalysts have been employed. For example, the cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids can be facilitated by the presence of catalysts like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. jocpr.comchemmethod.com More contemporary approaches have explored the use of ionic liquids as both solvent and catalyst, providing a greener alternative to traditional acidic catalysts. sbq.org.br These reactions often proceed with good yields and under milder conditions. Furthermore, the use of catalysts like ferric chloride (FeCl₃) in the oxidative cyclization of thiosemicarbazones represents another catalytic route to 2-amino-5-aryl-1,3,4-thiadiazoles. nih.gov

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are powerful techniques for accelerating chemical reactions. These methods often lead to significantly reduced reaction times, increased yields, and improved purity of the products. The synthesis of 1,3,4-thiadiazole derivatives has greatly benefited from these technologies.

Microwave irradiation has been successfully employed for the rapid and efficient synthesis of various 1,3,4-thiadiazole derivatives, including Schiff bases and fused heterocyclic systems. nih.govresearchgate.net For example, the one-pot, three-component condensation of aromatic aldehydes, hydrazine, and sulfur in ethanol under microwave irradiation under the pressure of in-situ generated hydrogen sulfide provides a rapid route to symmetrically 3,5-disubstituted 1,3,4-thiadiazoles in high yields. researchgate.net

Similarly, ultrasonic irradiation has been utilized as an eco-friendly and efficient method for the synthesis of 1,3,4-thiadiazine derivatives from thiocarbohydrazide (B147625) and N-(thiazol-2-yl)acetamide under solvent-free conditions. tandfonline.com This method offers advantages such as greater product purity, lower cost, and simpler work-up procedures compared to conventional heating methods. tandfonline.com

Design and Synthesis of Substituted this compound Derivatives

The functionalization of the 1,3,4-thiadiazole ring is crucial for modulating its physicochemical and biological properties. The development of regioselective and diversity-oriented synthetic strategies allows for the creation of a wide range of derivatives with tailored characteristics.

Regioselective Functionalization of the Thiadiazole Ring

Regioselective functionalization enables the introduction of substituents at specific positions of the thiadiazole ring, which is essential for structure-activity relationship studies. For instance, the reaction of 2,7-di-tert-butylpyrene (B1295820) with aliphatic iso(thio)cyanates in the presence of trifluoromethanesulfonic acid leads to the exclusive formation of 1-substituted (thio)amides. beilstein-journals.org However, the reaction with aromatic iso(thio)cyanates is less regioselective. beilstein-journals.org In the context of 1,3,4-thiadiazoles, regioselective C-H functionalization, for example through iridium-catalyzed borylation, can provide versatile building blocks for further derivatization at specific carbon atoms of a fused benzothiadiazole system. jocpr.com

Diversity-Oriented Synthesis of Complex Architectures

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material or scaffold. This approach is particularly valuable in drug discovery for exploring a larger chemical space. An efficient solid-phase synthetic route for the construction of 1,3,4-oxadiazole and 1,3,4-thiadiazole libraries based on branching DOS has been developed. nih.gov This method involves the cyclization of a thiosemicarbazide resin followed by the introduction of various functional groups, leading to a library of 128 distinct derivatives. nih.gov Such strategies, if applied to a this compound core, could rapidly generate a multitude of novel compounds for biological screening.

Preparation of Hybrid Heterocyclic Systems Incorporating this compound

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, efficacy, and a better resistance profile. The 1,3,4-thiadiazole ring is a popular component in the design of such hybrid molecules. For example, hybrid molecules incorporating tetrazole and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. nih.gov Another study reports the synthesis of new 1,3,4-thiadiazole derivatives containing an azo group, which were characterized for their optical and thermal properties. chemmethod.comrsc.org The synthesis of hybrid systems containing the 1,3,4-thiadiazole and 1,2,3-triazole rings has also been reported, highlighting the versatility of the thiadiazole scaffold in constructing complex heterocyclic architectures. researchgate.net

Reactivity and Mechanistic Investigations of 1,3,4 Thiadiazole 2 Carbonitrile

Electron-Deficient Nature and Reactivity Profile of the Thiadiazole Core

Nucleophilic Substitution Reactions

The electron-poor nature of the carbon atoms in the 1,3,4-thiadiazole (B1197879) ring facilitates nucleophilic substitution reactions, particularly at the 2- and 5-positions. bu.edu.eg Halogen atoms located at these positions are readily displaced by a variety of nucleophiles. bu.edu.eg This reactivity is attributed to the electronegativity of the ring nitrogen atoms, which lowers the electron density at the carbon centers, making them more electrophilic.

While direct nucleophilic displacement of the cyano group in 1,3,4-Thiadiazole-2-carbonitrile is not extensively documented, the general reactivity of the ring suggests that it would be a challenging reaction without a suitable leaving group. However, related transformations highlight the ring's susceptibility to nucleophiles. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can act as nucleophiles, attacking nitriles to form new heterocyclic systems. sci-hub.st

Electrophilic Attack at Ring Nitrogen

The nitrogen atoms in the 1,3,4-thiadiazole ring possess lone pairs of electrons and are susceptible to attack by electrophiles. nih.govbu.edu.eg This reactivity leads to the formation of quaternized 1,3,4-thiadiazolium salts and mesoionic compounds. nih.govbu.edu.eg The ambident nucleophilicity of substituted thiadiazoles, such as 2-aminothiadiazoles, can result in electrophilic attack on both the exocyclic amino group and a ring nitrogen atom. nih.gov Ring-forming reactions between these two nitrogen centers are also a known characteristic of this heterocyclic system. nih.gov

Ring-Opening and Ring-Closing Reactions

The stability of the 1,3,4-thiadiazole ring is compromised under strongly basic conditions, which can lead to ring-opening reactions. nih.govbu.edu.eg This susceptibility to cleavage by strong bases is a key aspect of its reactivity profile.

Conversely, ring-closing reactions are fundamental to the synthesis of the 1,3,4-thiadiazole core. A prevalent method involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. nih.govsbq.org.br For example, the reaction of thiosemicarbazide with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride, is a common route to 2-amino-5-substituted-1,3,4-thiadiazoles. encyclopedia.pubmdpi.comnih.gov The mechanism generally involves the initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyano) group attached to the 1,3,4-thiadiazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functional groups and extending the synthetic utility of the parent molecule.

Hydrolysis Reactions to Carboxylic Acid and Amide Derivatives

The hydrolysis of nitriles to carboxylic acids and amides is a fundamental organic transformation. While specific studies on the hydrolysis of this compound are not widely reported, the hydrolysis of a cyano group on a related 1,2,5-thiadiazole (B1195012) derivative to a carboxylic acid using acid or base has been documented, suggesting a similar reactivity for the 1,3,4-isomer. google.comgoogle.com

The reverse reaction, the formation of 1,3,4-thiadiazoles from carboxylic acids, is a well-established synthetic route. Numerous procedures describe the condensation of carboxylic acids with thiosemicarbazide to yield 5-substituted-2-amino-1,3,4-thiadiazoles, demonstrating the chemical linkage between these two functional groups. mdpi.comjocpr.comchemmethod.com It is plausible that hydrolysis of the nitrile in this compound would first yield the corresponding 1,3,4-thiadiazole-2-carboxamide, which could then be further hydrolyzed to 1,3,4-thiadiazole-2-carboxylic acid under appropriate conditions.

Reduction to Aminomethyl Derivatives

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a flexible aminomethyl linker. This reaction has been successfully applied to the 1,3,4-thiadiazole system. For instance, the synthesis of 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole has been reported, a compound that has shown significant anticonvulsant activity. nih.gov This demonstrates that the nitrile group on the 1,3,4-thiadiazole ring can be effectively reduced to the corresponding aminomethyl derivative, providing access to a class of compounds with important pharmacological properties.

Table of Reaction Conditions for Nitrile Reductions

| Reagent/Catalyst | Conditions | Product | Reference |

| Not Specified | Not Specified | 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole | nih.gov |

[3+2] Cycloaddition Reactions of the Nitrile Functionality

The nitrile group is a versatile functional group capable of participating in various cycloaddition reactions. One of the most prominent examples is the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, often catalyzed by Lewis or Brønsted acids, provides a direct route to 5-substituted-1H-tetrazoles. organic-chemistry.orgyoutube.com The mechanism involves the activation of the nitrile by the acid, followed by a stepwise cycloaddition of the azide (B81097) anion and subsequent protonation to form the aromatic tetrazole ring. youtube.com

While specific studies on the [3+2] cycloaddition of this compound are not extensively documented, the synthesis of hybrid molecules containing both 1,3,4-thiadiazole and tetrazole rings has been reported, indicating the feasibility of such transformations. nih.govcore.ac.uk For instance, tetrazole-thiadiazole hybrids have been synthesized through multi-step reactions, showcasing the chemical compatibility of these two important heterocyclic scaffolds. nih.gov A common method involves the reaction of a nitrile with sodium azide and a catalyst like ytterbium(III) triflate or the use of an organocatalyst generated in situ. organic-chemistry.org

Furthermore, intramolecular cycloadditions involving related structures have been explored. Theoretical studies on 2-azido-1,3,4-thiadiazole have investigated its tautomeric equilibrium with the fused ring system, chemicalbook.comnih.govnih.govthiadiazolo[3,2-e]tetrazole. sciencepublishinggroup.com This ring-chain tautomerism is a form of intramolecular cycloaddition, highlighting the potential for the thiadiazole framework to participate in the formation of fused aza-heterocycles.

Knoevenagel Condensation and Other Carbonyl Transformations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, typically catalyzed by a weak base like an amine. mdpi.com The nitrile group in this compound does not possess an active methylene group and therefore cannot directly act as the nucleophilic component in a Knoevenagel condensation.

However, the thiadiazole scaffold can be functionalized to participate in such reactions. For example, a Knoevenagel condensation has been successfully used to synthesize 4-vinyl-1,2,3-thiadiazoles from the corresponding 1,2,3-thiadiazole-4-carbaldehyde (B1301801) and various active methylene compounds. researchgate.net This demonstrates that if the 2-carbonitrile group of this compound were converted to a carbonyl group or if an active methylene group were introduced at the C5 position, the resulting derivative could readily undergo Knoevenagel condensation.

For instance, a hypothetical 5-(cyanomethyl)-1,3,4-thiadiazole-2-carbonitrile could potentially react with an aldehyde via a Knoevenagel-type mechanism. Similarly, hybrid molecules incorporating coumarins with 1,3,4-thiadiazoles have been synthesized, sometimes employing Knoevenagel condensation as a key step in the synthesis of the coumarin (B35378) precursor. researchgate.net These examples underscore the synthetic utility of the Knoevenagel condensation in elaborating thiadiazole-based structures, even if the 2-carbonitrile itself is not directly reactive under these conditions.

Reactivity of Substituents on the Thiadiazole Ring

The reactivity of the 1,3,4-thiadiazole ring and its substituents is largely dictated by the ring's inherent electronic properties. The presence of two electronegative nitrogen atoms and a sulfur atom makes the ring electron-deficient. chemicalbook.comresearchgate.net This has a profound effect on the reaction pathways of any attached functional groups.

Influence of Electronic and Steric Effects on Reaction Pathways

The 1,3,4-thiadiazole ring is characterized by low electron density at its carbon atoms (C2 and C5), making them susceptible to nucleophilic attack. chemicalbook.comnih.gov Consequently, leaving groups such as halogens at these positions are readily displaced by nucleophiles. nih.gov The introduction of a substituent at one position significantly influences the reactivity at the other. In this compound, the carbonitrile group is a strong electron-withdrawing group (EWG), which further depletes the electron density of the ring, particularly at the C5 position.

The nature of a second substituent at the C5 position will further modulate the ring's reactivity:

Electron-Donating Groups (EDGs): An EDG (e.g., -NH₂, -OH, -OR) at the C5 position would counteract the effect of the C2-carbonitrile group to some extent. It would increase the electron density of the ring, making it less susceptible to nucleophilic attack. EDGs also facilitate electrophilic substitution reactions, with the ring nitrogen atoms being the preferential sites for electrophilic attack (e.g., N-alkylation or N-acylation). chemicalbook.com

Electron-Withdrawing Groups (EWGs): A second EWG (e.g., -NO₂, -COR) at the C5 position would make the ring extremely electron-deficient. This would greatly enhance the susceptibility of the C5 position (if it bears a leaving group) to nucleophilic substitution and would render the ring highly inert to electrophilic attack.

Steric effects also play a critical role. Bulky substituents at the C5 position can hinder the approach of nucleophiles or electrophiles, thereby slowing down reaction rates or directing the reaction to a less sterically crowded site, such as one of the ring nitrogens.

Table 1: Predicted Influence of C5-Substituents on the Reactivity of this compound

| C5-Substituent (R) | Electronic Effect | Predicted Impact on Reactivity |

| -NH₂ (Amino) | Strong Electron-Donating | Decreases susceptibility to nucleophilic attack at C5. Increases basicity of ring nitrogens, favoring electrophilic attack there. |

| -OCH₃ (Methoxy) | Electron-Donating | Similar to amino, but with a weaker effect. |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly decreases susceptibility to nucleophilic attack. |

| -Cl (Chloro) | Weak Electron-Withdrawing | Increases susceptibility to nucleophilic substitution (if Cl is the leaving group). |

| -CO₂R (Ester) | Electron-Withdrawing | Increases susceptibility to nucleophilic attack on the ring. |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly activates the ring for nucleophilic attack. Deactivates the ring towards electrophilic attack. |

Tautomerism Studies in Substituted 1,3,4-Thiadiazoles

Thiadiazoles bearing amino, hydroxyl, or mercapto groups at the C2 or C5 positions can exist in different tautomeric forms. researchgate.netnih.gov The study of this tautomerism is crucial as the dominant form can dictate the compound's chemical reactivity and biological activity.

Amino-Imino Tautomerism: 2-Amino-1,3,4-thiadiazoles can exist in equilibrium with their 2-imino-Δ⁴-1,3,4-thiadiazoline tautomer. Spectroscopic evidence, particularly from ¹H NMR, where the amino protons show characteristic shifts, is used to study this equilibrium. The amino form is generally considered to be the more stable tautomer.

Thiol-Thione Tautomerism: For 1,3,4-thiadiazoles with a mercapto (-SH) group, a thiol-thione equilibrium exists. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (Bismuthiol) and its derivatives have been extensively studied. Spectroscopic and crystallographic data show that these compounds predominantly exist in the thione form in the solid state and in solution. tandfonline.com Theoretical calculations on 2,5-dimercapto-1,3,4-thiadiazole have found that the mixed mercapto/thione tautomer is the most stable form in the gas phase. researchgate.net

Keto-Enol Tautomerism: Hydroxy-substituted thiadiazoles can exhibit keto-enol tautomerism. Studies on novel 1,3,4-thiadiazole derivatives containing keto-enol functionalities have shown that the equilibrium is highly dependent on solvent polarity. The keto form is often favored in polar aprotic solvents, while the enol form is more stable in non-polar solvents. nih.govmdpi.com

Table 2: Tautomeric Forms of Substituted 1,3,4-Thiadiazoles

| Substituent | Tautomeric Forms | Predominant Form | Reference |

| 2-Amino | Amino / Imino | Amino | |

| 2-Mercapto | Thiol / Thione | Thione (in solid/solution) | tandfonline.com |

| 2-Hydroxy | Enol (Hydroxy) / Keto (Oxo) | Solvent Dependent | nih.govmdpi.com |

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms and structural features of 1,3,4-thiadiazole derivatives relies heavily on a combination of spectroscopic techniques and computational studies.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools. In ¹H NMR, the chemical shifts of ring protons are typically found at downfield values due to the electron-deficient nature of the ring. chemicalbook.com The signals for exchangeable protons (e.g., -NH, -OH, -SH) are crucial for identifying tautomeric forms; for instance, the N-H proton of a 1,2,4-triazole-3-thione tautomer appears at a very downfield shift of ~13-14 ppm, which is a key diagnostic peak. oup.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The presence or absence of characteristic bands, such as C=S (thione), S-H (thiol), C=O (keto), or O-H (enol), can distinguish between tautomers. tandfonline.com For example, the thione tautomer of a mercapto-thiadiazole derivative shows characteristic C=S and C-N-H vibrations that are absent in the thiol form. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry provides information on molecular weight and fragmentation patterns, which can help confirm the structure of synthesized compounds and even provide evidence for the existence of different tautomers in the gas phase. mdpi.com

UV-Visible Spectroscopy: This technique can be used to study keto-enol tautomerism, as the different forms often have distinct absorption maxima. The position of the equilibrium can be studied by observing spectral changes in solvents of varying polarity. nih.gov

Kinetic and Computational Studies: Kinetic studies, while less commonly reported for this specific compound, are essential for determining reaction rates and understanding the factors that influence them, such as substituent effects. More frequently, computational methods like Density Functional Theory (DFT) are employed to investigate reaction mechanisms. DFT calculations can model reaction pathways, determine the energies of transition states and intermediates, and predict the relative stabilities of different tautomers. sciencepublishinggroup.comacademie-sciences.fr These theoretical studies provide deep mechanistic insights that complement experimental findings. For example, DFT has been used to study the regioselectivity of [3+2] cycloaddition reactions and to investigate the tautomeric equilibrium of substituted thiadiazoles. sciencepublishinggroup.comacademie-sciences.fr

Table 3: Key Spectroscopic Data for Characterizing Substituted 1,3,4-Thiadiazoles

| Technique | Feature | Structural Information | Reference |

| ¹H NMR | Chemical shift of NH proton (~13-14 ppm) | Confirms thione tautomer in triazoles/thiadiazoles | oup.com |

| ¹³C NMR | Signal at ~168-185 ppm | Indicates C=S of a thione tautomer | mdpi.com |

| ¹³C NMR | Signals at ~204 ppm and ~155 ppm | Confirms keto-enol equilibrium | nih.govmdpi.com |

| IR | Bands for C=S and N-H | Evidence for thione tautomer | tandfonline.com |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,3,4-Thiadiazole-2-carbonitrile, both one-dimensional and two-dimensional NMR methods provide critical data.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a single signal for the proton at the C5 position of the thiadiazole ring. The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the cyano group at the C2 position.

The ¹³C NMR spectrum provides more detailed structural information. Key signals include those for the two carbon atoms of the thiadiazole ring (C2 and C5) and the carbon of the nitrile group (CN). The chemical shifts for the thiadiazole ring carbons in related derivatives typically appear in the range of 153-165 ppm. arkat-usa.org For instance, in 4-(4-Chlorophenyl)-5-(phenylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile, the C2 and C5 carbons of the thiadiazole ring resonate at 153.38 ppm and 165.11 ppm, respectively. arkat-usa.org Theoretical studies on 2-cyano-1,3,4-thiadiazole provide further insight into its electronic properties and expected NMR parameters. researchgate.netresearchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazole (B1197879) Derivatives

| Compound | C2 (ppm) | C5 (ppm) | Reference |

| 4-(4-Chlorophenyl)-5-(phenylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile | 153.38 | 165.11 | arkat-usa.org |

| General range for 1,3,4-thiadiazole derivatives | — | — |

Note: Data for a substituted derivative is provided for illustrative purposes.

While the simple structure of unsubstituted this compound limits the utility of homonuclear correlation spectroscopy (COSY), heteronuclear techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC experiments would definitively correlate the C5 proton with the C5 carbon of the thiadiazole ring.

For the parent this compound, significant conformational or tautomeric dynamics are not expected under standard conditions. However, in derivatives with flexible substituents or in cases of potential proton migration (thione-thiol tautomerism in related compounds), dynamic NMR would be a crucial tool for investigating the kinetics and thermodynamics of these processes.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides key information about the functional groups present in a molecule and the nature of its chemical bonds.

The FT-IR and Raman spectra of this compound are distinguished by absorption bands characteristic of the thiadiazole ring and the nitrile functional group.

Nitrile (C≡N) Stretch: The most distinct feature is the stretching vibration of the nitrile group. This typically appears as a sharp, medium-intensity band in the infrared spectrum in the region of 2210-2240 cm⁻¹. For example, the IR spectrum of 4-(4-Chlorophenyl)-5-(phenylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile shows a C≡N band at 2220 cm⁻¹. arkat-usa.org

Thiadiazole Ring Vibrations: The 1,3,4-thiadiazole ring gives rise to several characteristic vibrations. These include C=N stretching, C-N stretching, C-S stretching, and ring deformation modes. The C=N stretching vibration is typically observed in the region of 1620-1630 cm⁻¹. arkat-usa.org Other ring-related bands appear at lower wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2210 - 2240 | arkat-usa.org |

| Thiadiazole Ring (C=N) | Stretching | 1620 - 1630 | arkat-usa.org |

| Phenyl Ring (if present) | C-H Stretching | ~3105 | arkat-usa.org |

In the solid state, IR spectroscopy can offer insights into intermolecular interactions, such as hydrogen bonding or π-stacking. For this compound, shifts in the positions and broadening of vibrational bands, particularly those of the thiadiazole ring, could indicate specific intermolecular arrangements in the crystal lattice. While the parent molecule lacks strong hydrogen bond donors, weak C-H···N interactions can influence the spectral features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For 1,3,4-thiadiazole derivatives, this technique reveals key information about their electronic transitions and the influence of the chemical environment on their absorption and emission properties.

The UV-Vis absorption spectra of 1,3,4-thiadiazole derivatives are characterized by electronic transitions within the molecule's chromophoric system. nih.gov For instance, a study on a specific 1,3,4-thiadiazole derivative in dimethyl sulfoxide (B87167) (DMSO) showed a broad absorption band with a maximum at approximately 318 nm. nih.gov This absorption is attributed to π→π* electronic transitions within the molecule's chromophoric system. nih.gov The 1,3,4-thiadiazole ring itself is a key component of the chromophore, and its interaction with substituents can significantly influence the energy of these transitions. nih.gov

The presence of different functional groups attached to the thiadiazole ring can lead to the appearance of multiple absorption bands. For example, derivatives containing a phenolic ring have shown two distinct bands, one at a higher energy (around 290 nm) corresponding to transitions within the phenolic ring, and another at a lower energy (around 325 nm) associated with the thiadiazole heterocycle. nih.gov The chromophoric system is a key aspect of these molecules, and modifications to this system, such as acetylation, can alter the electronic charge distribution and result in shifts in the main absorption bands. nih.gov Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict and understand the UV absorption wavelengths, which often show good correlation with experimental results. dergipark.org.tr

| Derivative | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative C1 | DMSO | ~318 | π→π |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Not Specified | ~290 and ~325 | π→π |

The absorption and emission characteristics of 1,3,4-thiadiazole derivatives can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima. ekb.eg For example, studies on related azo dyes containing the 1,3,4-thiadiazole moiety have shown that the position of the absorption maximum (λmax) is dependent on the solvent used. ekb.eg In one study, dimethylformamide (DMF), a polar aprotic solvent, caused a greater bathochromic (red) shift compared to more polar protic solvents like methanol (B129727) or less polar solvents like acetone. ekb.eg

This solvent-dependent behavior is attributed to the differential stabilization of the ground and excited states by the solvent molecules. ekb.eg In some cases, dual fluorescence effects have been observed, where two distinct emission bands appear, and this phenomenon can be influenced by solvent polarity, pH, and temperature. researchgate.net The interplay between the solute and solvent molecules, including hydrogen bonding, can play a crucial role in determining the photophysical properties of these compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of synthesized compounds. sid.irnih.gov In the analysis of 1,3,4-thiadiazole derivatives, both standard mass spectrometry and high-resolution mass spectrometry (HRMS) are employed. mdpi.commdpi.com HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule.

| Compound Type | Ionization Method | Key Finding |

|---|---|---|

| 1,3,4-Thiadiazole derivatives | Not Specified | Confirmation of chemical structures. nih.gov |

| Chromium complex of a 1,3,4-thiadiazole derivative | Not Specified | Molecular ion at m/z 382, confirming the complex structure. sid.ir |

| Isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles | ESI-HRMS | Differentiation based on fragmentation patterns. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state. nih.gov

For several 1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction analysis has been successfully employed to confirm their molecular structures. nih.govmdpi.com In one instance, the crystal structure of a 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative revealed a planar molecule with an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom of the thiadiazole ring. nih.gov This technique has also been crucial in definitively establishing the regioisomers formed in certain reactions, providing unequivocal proof of the molecular structure. mdpi.com The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as a valuable reference for the scientific community. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the 1,3,4-thiadiazole (B1197879) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze geometry, electronic distribution, and reactivity. nih.gov

Geometry Optimization and Molecular Conformations

The initial step in computational analysis involves the geometry optimization of the 1,3,4-Thiadiazole-2-carbonitrile molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For substituted 1,3,4-thiadiazole derivatives, DFT calculations have shown that the planarity of the molecule can be influenced by the nature of its substituents. nih.gov In the case of this compound, the thiadiazole ring is expected to be planar. The optimization would precisely define the orientation of the cyano (-CN) group relative to the heterocyclic ring. Studies on related derivatives have successfully used DFT to establish stable molecular conformations. dergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For the parent 1,3,4-thiadiazole ring, the HOMO is primarily located on the sulfur atom with some delocalization over the nitrogen atoms, while the LUMO is distributed on the carbon and nitrogen atoms. researchgate.net In this compound, the electron-withdrawing nature of the nitrile group would be expected to lower the energy of both the HOMO and LUMO levels, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted ring, thereby influencing its reactivity.

Mulliken and Natural Population Analysis for Charge Distribution

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom within a molecule. This provides insight into the charge distribution and identifies electrophilic and nucleophilic sites. In the 1,3,4-thiadiazole ring, the nitrogen and sulfur atoms are electronegative centers. The introduction of a strong electron-withdrawing carbonitrile group at the C2 position would significantly alter the charge distribution. NPA is generally considered to provide a more reliable description of the electron distribution than Mulliken analysis.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For 1,3,4-thiadiazole derivatives, ESP analysis has been used to pinpoint the most reactive sites for electrophilic and nucleophilic attack. rsc.org In this compound, the nitrogen atoms of the thiadiazole ring and the nitrogen of the cyano group would be expected to be regions of negative potential, while the hydrogen atom at C5 and the carbon of the cyano group would likely show positive potential.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Theoretical IR and NMR Chemical Shift Calculations and Correlation with Experimental Data

Theoretical calculations of infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using DFT. The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretching and bending modes. For various 1,3,4-thiadiazole derivatives, a strong correlation between theoretical and experimental IR and NMR data has been established, often with correlation coefficients around 0.99. dergipark.org.tr

For this compound, a characteristic strong IR absorption band for the C≡N stretch would be predicted, typically in the range of 2220-2260 cm⁻¹. The C=N stretching vibrations of the thiadiazole ring would also be identifiable. nih.gov

Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov In ¹³C NMR, the carbons of the 1,3,4-thiadiazole ring in derivatives typically resonate at specific ppm ranges (e.g., ~160-170 ppm). nih.govdergipark.org.tr The presence of the carbonitrile group would have a distinct effect on the chemical shifts of the adjacent C2 and the distant C5 carbons. A comparison between such predicted values and experimental spectra would be the definitive method for structural confirmation.

Table of Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation based on typical values for related compounds, as specific experimental or calculated data for this compound were not available.

| Spectroscopy Type | Parameter | Predicted Value Range |

|---|---|---|

| IR | C≡N Stretch (cm⁻¹) | 2220 - 2260 |

| IR | C=N Stretch (cm⁻¹) | 1570 - 1620 |

| ¹³C NMR | C2 (ppm) | ~140 - 150 |

| ¹³C NMR | C5 (ppm) | ~165 - 175 |

| ¹³C NMR | CN (ppm) | ~110 - 120 |

| ¹H NMR | H5 (ppm) | ~9.0 - 9.5 |

Time-Dependent DFT (TD-DFT) for UV-Vis and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic absorption properties of molecules, including derivatives of 1,3,4-thiadiazole. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis spectrum.

In studies of novel 1,3,4-thiadiazole compounds, TD-DFT has been employed to predict their UV-Vis absorption wavelengths (λmax). nih.govdergipark.org.tr These theoretical calculations are often compared with experimental spectroscopic data to validate the computational approach and provide a deeper understanding of the electronic transitions. dergipark.org.tr For instance, research on azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles used TD-DFT to elucidate the influence of different substituents on the molecule's absorption characteristics. nih.gov It has been observed that the introduction of electronegative substituents, such as nitro (NO2) or chloro (Cl) groups, can reduce the HOMO–LUMO energy gap, leading to a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr The photophysical properties of some 1,3,4-thiadiazole derivatives, such as dual fluorescence effects, have also been explored, where environmental factors like solvent polarity and pH can induce different excited states. researchgate.net

Chemical Reactivity and Selectivity Prediction

Reactivity Indices (e.g., Fukui functions)

The chemical reactivity of the 1,3,4-thiadiazole ring system can be effectively predicted using reactivity indices derived from Density Functional Theory (DFT). These descriptors are based on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov

From HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A smaller energy gap generally corresponds to lower hardness and higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η. This index has been used to predict the potential toxicity of compounds, with lower values suggesting lower toxicity. researchgate.net

Studies on 1,3,4-thiadiazole derivatives have used these parameters to quantify and compare the reactivity of different structures, providing a theoretical basis for their interaction with biological receptors. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction mechanisms, identifying transition states, and calculating activation energies. This approach is crucial for understanding how 1,3,4-thiadiazole derivatives might be synthesized or how they could react in a biological environment, for instance, by acting as covalent inhibitors.

A relevant study on a related 2,3,5-substituted nih.govCurrent time information in JP.mdpi.com-thiadiazole isomer illustrates this methodology perfectly. nih.gov Researchers used quantum chemistry calculations to investigate a proposed covalent-binding reaction with the catalytic cysteine residue of a protease. nih.gov The process involved:

Reactant Complex Modeling: Initial positioning of the thiadiazole compound in the enzyme's active site.

Transition State (TS) Searching: Identifying the highest-energy point along the reaction coordinate. In the example, this corresponded to the nucleophilic attack of the cysteine's sulfur atom on the thiadiazole ring.

Product State Analysis: Modeling the final covalently-bound structure.

By analyzing the bond distances and energy profile, the study confirmed a ring-opening metathesis reaction, calculating that the formation of the final product was exergonic by 22.8 kcal/mol. nih.gov This type of analysis reveals the precise mechanism of action and identifies the "warhead" potential of the heterocyclic ring for covalent modification of protein targets. nih.gov

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Studies for Potential Biological Targets

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. Numerous studies have applied this method to explore the potential of 1,3,4-thiadiazole derivatives as inhibitors of various enzymes implicated in disease. The 1,3,4-thiadiazole moiety often plays a key role in anchoring the ligand within the binding pocket through specific interactions like hydrogen bonds. mdpi.com

Key biological targets investigated for 1,3,4-thiadiazole derivatives include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): An important target in anti-cancer therapy. Docking studies showed that the nitrogen atoms of the thiadiazole ring can form crucial hydrogen bonds with residues like ASN923. mdpi.com

ADP-sugar pyrophosphatase (NUDT5): A target for breast cancer. Derivatives have been shown to form multiple hydrogen bonds, achieving strong binding scores. uowasit.edu.iqresearchgate.net

Paraoxonase 1 (PON1): An enzyme associated with antioxidant activity. nih.gov

Kinase ThiM from Klebsiella pneumoniae: A target for antibacterial agents. nih.gov

The table below summarizes findings from representative docking studies.

Table 1: Molecular Docking of 1,3,4-Thiadiazole Derivatives against Biological Targets

| Ligand Type | Protein Target | PDB ID | Key Interacting Residues | Source(s) |

| 1,3,4-Thiadiazole Derivative | VEGFR-2 | 4ASE | ASN923, GLU885, ASP1046 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | ADP-sugar pyrophosphatase (NUDT5) | 5NQR | Forms four hydrogen bonds with the receptor | uowasit.edu.iqresearchgate.net |

| 1,3,4-Thiadiazole Derivative | Paraoxonase 1 (PON1) | - | Detected in the active site | nih.gov |

| 1,3,4-Thiadiazole Derivative | Kinase ThiM | - | Interacts with protein receptors | nih.gov |

Conformational Sampling and Binding Affinity Predictions

While docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a more dynamic and accurate picture. MD simulations model the movement of atoms in the ligand-protein complex over time (e.g., 100 nanoseconds), allowing for conformational sampling and assessment of the binding pose's stability. researchgate.net Stability is often evaluated by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. researchgate.net

Following MD simulations, binding affinity can be more rigorously predicted using methods that calculate the free energy of binding. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach that has been used to corroborate docking results for 1,3,4-thiadiazole derivatives, confirming favorable binding free energies. mdpi.comresearchgate.net More advanced techniques like the Bennett Acceptance Ratio (BAR) method can also be used for highly accurate predictions. nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing.

Table 2: Predicted Binding Affinities of 1,3,4-Thiadiazole Derivatives

| Ligand | Protein Target | Method | Predicted Binding Affinity (kcal/mol) | Source(s) |

| L3 Derivative | ADP-sugar pyrophosphatase (NUDT5) | Docking Score | -8.9 | uowasit.edu.iqresearchgate.net |

| L3 Derivative | ADP-sugar pyrophosphatase (NUDT5) | MM-GBSA | -31.5 | uowasit.edu.iqresearchgate.net |

| L6 Derivative | ADP-sugar pyrophosphatase (NUDT5) | Docking Score | -8.5 | researchgate.net |

| L1 Derivative | ADP-sugar pyrophosphatase (NUDT5) | Docking Score | -8.2 | researchgate.net |

Quantum Chemical Studies on Aromaticity and Stability

Research into the biological activities of 1,3,4-thiadiazole derivatives often posits that the strong aromaticity of the ring contributes significantly to their stability in vivo rsc.org. This stability is a crucial factor in the pharmacokinetic profile of a potential drug candidate. The 1,3,4-thiadiazole ring is considered an electron-deficient system, which influences its reactivity and interactions acs.orgsoton.ac.uk.

To quantify the degree of aromaticity, various indices are calculated. Among the most common are those based on the geometry of the ring, the magnetic properties, and the electron delocalization.

Geometric Descriptors of Aromaticity:

One of the most widely used geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index evaluates the deviation of bond lengths within the ring from an optimal aromatic bond length, providing a value that reflects the degree of bond length equalization, a hallmark of aromatic systems researchgate.netnih.gov. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or highly distorted system researchgate.net. For heterocyclic systems, a new parametrization, HOMHED (Harmonic Oscillator Model of Aromaticity for Heterocycle Electron Delocalization), has been introduced to provide a more accurate assessment researchgate.net. Studies on various 1,3,4-thiadiazole derivatives have shown that the nature of the substituents on the ring can influence the HOMA index, with more electrophilic substituents tending to increase the aromaticity of the thiadiazole ring researchgate.net.

Magnetic Descriptors of Aromaticity:

Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) , are also employed to assess aromaticity researchgate.netnih.gov. NICS calculations determine the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a characteristic feature of aromatic compounds. The magnitude of the negative value correlates with the degree of aromaticity. Theoretical examinations of the 1,3,4-thiadiazole ring have utilized NICS calculations to probe its aromatic character researchgate.net.

While specific computational studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the general findings for substituted 1,3,4-thiadiazoles provide a strong basis for understanding its properties. The electron-withdrawing nature of the cyano group at the 2-position is expected to have a significant impact on the electronic distribution within the 1,3,4-thiadiazole ring, thereby influencing its aromaticity and stability.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on this compound, based on typical values for related heterocyclic systems.

Table 1: Calculated Aromaticity Indices for the 1,3,4-Thiadiazole Ring in this compound

| Aromaticity Index | Calculated Value |

| HOMA | Value would be here |

| NICS(0) (ppm) | Value would be here |

| NICS(1) (ppm) | Value would be here |

| Note: The values in this table are illustrative and represent the type of data generated in computational studies. Specific, cited values for this compound require a dedicated theoretical investigation. |

The stability of this compound can also be assessed through the calculation of its total energy and heat of formation using quantum chemical methods. These values provide a thermodynamic measure of the molecule's stability relative to its constituent elements or other reference compounds.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value (Hartrees/molecule) |

| Total Energy | Value would be here |

| Heat of Formation | Value would be here |

| Note: The values in this table are illustrative and represent the type of data generated in computational studies. Specific, cited values for this compound require a dedicated theoretical investigation. |

Applications of 1,3,4 Thiadiazole 2 Carbonitrile in Diverse Research Fields

Medicinal Chemistry and Biological Activity Investigations

The 1,3,4-thiadiazole (B1197879) scaffold is a versatile building block in the design of novel therapeutic agents. bepls.com Its derivatives have been extensively studied for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. bepls.comnih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For 1,3,4-thiadiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiadiazole ring significantly influence their biological activity. nih.govneliti.com For instance, the introduction of different aryl groups or other functional moieties can dramatically alter the compound's interaction with biological targets, leading to enhanced potency and selectivity. rsc.orgmdpi.com These studies guide the rational design of new derivatives with improved "drug-like" properties. neliti.com

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. researchgate.net

Carbonic Anhydrase (CA): Certain 1,3,4-thiadiazole derivatives, particularly sulfonamides, are well-known inhibitors of carbonic anhydrase isozymes. bepls.comnih.govnih.gov For example, some novel N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have demonstrated better inhibitory activity against human carbonic anhydrase I (hCA I) than the standard drug acetazolamide. nih.gov

c-Jun N-terminal Kinase (JNK): A series of thiadiazole derivatives have been designed as allosteric, substrate-competitive inhibitors of JNK, a protein kinase involved in stress signaling pathways. nih.gov These compounds target the JIP-1 docking site, offering a selective approach to JNK inhibition. nih.gov

Acetylcholinesterase (AChE): Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govtandfonline.com Some of these compounds have shown potent, selective, and mixed-type inhibition of AChE, with IC50 values in the nanomolar range. nih.govtandfonline.comnih.gov

Focal Adhesion Kinase (FAK): While direct inhibition of FAK by 1,3,4-thiadiazole-2-carbonitrile itself is not extensively detailed in the provided results, the broader class of 1,3,4-thiadiazole derivatives is investigated for anticancer activity, which can involve targeting kinases like FAK.

Modulators of Biological Pathways

The influence of 1,3,4-thiadiazole derivatives extends to the modulation of fundamental biological pathways.

DNA Replication Interference: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. mdpi.com This structural similarity allows some of its derivatives to interfere with DNA replication processes, contributing to their anticancer and antiviral activities. mdpi.combepls.com Some derivatives have been shown to inhibit helicases, enzymes essential for unwinding DNA. bepls.com

Necroptosis Inhibition: While specific studies on this compound and necroptosis inhibition were not prominent in the search results, the diverse biological activities of thiadiazole derivatives suggest their potential to modulate various cell death pathways. For instance, one derivative was found to induce necrosis in breast cancer cells. rsc.org

Antimicrobial Activity Research

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of new antimicrobial agents, with derivatives showing activity against a wide range of pathogens. nih.govajprd.comneliti.comnih.gov

Antibacterial: Numerous studies have demonstrated the antibacterial effects of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgmdpi.comrsc.orgresearchgate.net For example, certain synthesized derivatives have shown inhibitory effects against Klebsiella pneumoniae, Staphylococcus hominis, and Staphylococcus epidermidis. rsc.org Another study highlighted a compound with potent activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. sci-hub.se

Antifungal: The antifungal potential of 1,3,4-thiadiazole derivatives is well-documented, with many compounds exhibiting significant activity against various fungal strains, including Candida species. nih.govmdpi.comwjpmr.comjournal-jop.org Some derivatives act by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. mdpi.com For instance, a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a potent agent against pathogenic fungi with low toxicity to human cells. nih.gov Another study found a derivative, Z2, to be highly effective against Botrytis cinerea. nih.gov

Antiviral: Research has explored the antiviral properties of 1,3,4-thiadiazole derivatives against a variety of viruses, including HIV, herpes simplex virus, and tobacco mosaic virus (TMV). researchgate.netmdpi.comnih.govarkat-usa.org Some derivatives have shown promising anti-HIV-1 activity in the low micromolar range. researchgate.net Others have demonstrated the ability to inhibit the spread of TMV in plants. mdpi.com

Antiparasitic: The broad biological activity of 1,3,4-thiadiazoles extends to antiparasitic applications, although this was a less prominent finding in the provided search results. researchgate.net

Anticancer Research and Target Identification

The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines. rsc.orgmdpi.combepls.comnih.govnih.gov

These compounds can induce apoptosis, cause cell cycle arrest, and interfere with critical signaling pathways involved in cancer progression. rsc.orgbepls.com For instance, one study identified a derivative that arrested breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. rsc.org Another study reported on a derivative with potent activity against a panel of breast cancer cell lines. acs.org The anticancer mechanism of some 1,3,4-thiadiazole derivatives involves the inhibition of key enzymes like carbonic anhydrases, which are often overexpressed in cancer cells. nih.gov

Anti-inflammatory and Analgesic Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives. neliti.comnih.govijpsdronline.comnih.govresearchgate.net

Newly synthesized derivatives have demonstrated significant analgesic action in preclinical models. nih.gov Some compounds have also shown considerable anti-inflammatory activity, with reduced ulcerogenic potential compared to standard drugs like indomethacin. nih.govijpsdronline.com The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Direct studies on the antioxidant properties and radical scavenging mechanisms of This compound are not extensively documented in publicly available research. However, the broader class of 1,3,4-thiadiazole derivatives has been the subject of significant investigation for their antioxidant potential. These studies provide a valuable framework for understanding the potential capabilities of the 2-carbonitrile derivative.

The antioxidant activity of 1,3,4-thiadiazole derivatives is often attributed to their unique electronic structure and the presence of the =N-C-S- moiety. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. Several studies have synthesized and evaluated various 1,3,4-thiadiazole derivatives for their ability to scavenge radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). chemmethod.comechemcom.comechemcom.com

For instance, a series of new 1,3,4-thiadiazole derivatives containing an azo group were synthesized and showed notable antioxidant activity against DPPH free radicals. chemmethod.comchemmethod.com The presence of electron-donating groups on the thiadiazole ring system is often correlated with enhanced antioxidant capacity. chemmethod.com In one study, certain 1,3,4-thiadiazole derivatives demonstrated significant antioxidant activity, with some compounds showing excellent scavenging potential compared to standard antioxidants. researchgate.net

The thermodynamics of free radical scavenging by related oxadiazole derivatives have been studied using density functional theory (DFT), suggesting that hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are favorable mechanisms. nih.govnih.gov While this research is on a different but structurally related heterocycle, it provides insights into the potential mechanistic pathways for 1,3,4-thiadiazoles.

Table 1: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Assay | Activity/IC50 | Reference |

| 1,3,4-thiadiazole derivatives with azo group | DPPH radical scavenging | High scavenging percentage | chemmethod.comchemmethod.com |

| 1,3,4-thiadiazole derivatives | DPPH radical scavenging | Moderate to significant activity | researchgate.net |

Note: This table presents data for 1,3,4-thiadiazole derivatives, as specific data for this compound was not found.

Anticonvulsant and CNS-Related Activities

While direct experimental data on the anticonvulsant and central nervous system (CNS)-related activities of This compound is scarce, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Numerous derivatives have been synthesized and evaluated, showing promising results in preclinical models of epilepsy. nih.gov

The anticonvulsant effect of 1,3,4-thiadiazole derivatives is often linked to their ability to modulate the activity of neurotransmitter systems, particularly the GABAergic system. nih.gov It is proposed that these compounds can prevent neuron firing by facilitating the release of chloride ions through the GABA-A pathway. nih.gov The presence of an electron-withdrawing group on the thiadiazole ring has been suggested to correlate with good anticonvulsant potency. nih.gov

A variety of 3,5-disubstituted 1,3,4-thiadiazoles have been synthesized and tested for their anticonvulsant properties using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Some of these compounds have demonstrated significant protection against seizures with minimal neurotoxicity. nih.gov The structural diversity of these derivatives, often featuring different aryl and alkyl substitutions, plays a crucial role in their biological activity. nih.govnih.gov

Table 2: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Test Model | Notable Findings | Reference |

| 3-[5-substituted 1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Some compounds showed anticonvulsant activity. | nih.gov |

| General 1,3,4-thiadiazole derivatives | MES, scPTZ | Potent activity in various in vivo models. | nih.gov |

Note: This table presents data for 1,3,4-thiadiazole derivatives, as specific data for this compound was not found.

In Vitro Efficacy Assessments and Cellular Mechanism Investigations

The in vitro efficacy and cellular mechanisms of action for This compound have not been specifically detailed in the available literature. However, the broader class of 1,3,4-thiadiazole derivatives has been extensively evaluated in various in vitro assays for a range of therapeutic applications, including anticancer and antimicrobial activities. nih.govnih.govnih.gov

Derivatives of 1,3,4-thiadiazole have been shown to exert their effects through various cellular mechanisms. For instance, in the context of anticancer research, these compounds have been found to induce apoptosis and inhibit cell proliferation in different cancer cell lines. nih.govnih.govnih.gov The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate its ability to cross cellular membranes and interact with biological targets. nih.gov